molecular formula C10H18N2O4 B164685 1-Boc-Piperazine-2-carboxylic acid CAS No. 1214196-85-6

1-Boc-Piperazine-2-carboxylic acid

Cat. No. B164685
CAS RN: 1214196-85-6
M. Wt: 230.26 g/mol
InChI Key: MPOFEHGMWPHBSF-UHFFFAOYSA-N
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Description

1-Boc-Piperazine-2-carboxylic acid is a chemical compound with the empirical formula C10H18N2O4 . It is used in the preparation of (m-phenoxy)phenyl substituted piperazine derivatives and in the synthesis of indazole DNA gyrase inhibitors .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Boc-Piperazine-2-carboxylic acid consists of a piperazine ring with a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc) group at the 1-position . The molecular weight is 230.26 g/mol .


Physical And Chemical Properties Analysis

1-Boc-Piperazine-2-carboxylic acid is a solid with a melting point of 243-247 °C . It has a molecular weight of 230.26 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .

Safety and Hazards

1-Boc-Piperazine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Recent advances in the synthesis of piperazine derivatives suggest potential future directions for research involving 1-Boc-Piperazine-2-carboxylic acid. For instance, the use of Ir III (ppy) 2 (dtbbpy)PF 6 as a promoter under blue light irradiation resulted in the efficient cyclization of piperazine products .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626353
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214196-85-6
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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